Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate
Description
Properties
CAS No. |
840-44-8 |
|---|---|
Molecular Formula |
C11H11Br2NO4 |
Molecular Weight |
381.02 g/mol |
IUPAC Name |
ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C11H11Br2NO4/c1-2-18-11(15)10(13)9(12)7-3-5-8(6-4-7)14(16)17/h3-6,9-10H,2H2,1H3 |
InChI Key |
KKPNLRXPWMWDBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the bromination of an ethyl 3-(4-nitrophenyl)propanoate precursor. The key step is the introduction of bromine atoms at the 2 and 3 positions of the propanoate side chain adjacent to the aromatic ring. This is typically achieved by electrophilic bromination using brominating agents under controlled conditions to avoid over-bromination or side reactions.
Detailed Synthetic Route
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl 3-(4-nitrophenyl)propanoate as starting material | Starting ester substrate | - | Prepared or commercially available |
| 2 | Bromine (Br2) or N-bromosuccinimide (NBS) in inert solvent (e.g., carbon tetrachloride, chloroform) | Bromination at 0–25 °C to introduce bromine atoms at 2,3-positions | Typically high (70-90%) | Temperature control critical to prevent side reactions |
| 3 | Purification by recrystallization or chromatography | Isolation of this compound | - | Ensures product purity |
This bromination reaction proceeds via the formation of bromonium ion intermediates, facilitating the addition of bromine atoms vicinally on the propanoate chain. The nitro group on the phenyl ring acts as an electron-withdrawing substituent, which can influence the regioselectivity and rate of bromination.
Representative Experimental Procedure
- Under an inert atmosphere, ethyl 3-(4-nitrophenyl)propanoate is dissolved in carbon tetrachloride.
- Bromine is added dropwise at 0 °C with stirring.
- The reaction mixture is maintained at low temperature for 1–2 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the mixture is washed with aqueous sodium bisulfite to quench excess bromine.
- The organic layer is dried over anhydrous sodium sulfate and concentrated.
- The crude product is purified by recrystallization from ethanol or by silica gel chromatography.
Alternative Synthetic Approaches
While direct bromination is the most common method, alternative routes include:
- Halogen exchange reactions: Starting from dihalogenated precursors and substituting halogens via nucleophilic substitution.
- Stepwise functional group transformations: Starting from 3-(4-nitrophenyl)propanoic acid derivatives, esterification followed by bromination.
- Use of brominating reagents like NBS: Offers milder conditions and better selectivity.
Industrial Scale Synthesis
Industrial preparation follows the laboratory method but with scaled-up reactors and precise control of temperature, bromine addition rate, and mixing to maximize yield and purity. Purification often involves crystallization and solvent recovery systems.
Research Data and Analysis
Reaction Conditions and Yields
| Parameter | Value/Range | Impact on Reaction |
|---|---|---|
| Solvent | Carbon tetrachloride, chloroform | Inert, non-polar solvents favor bromination |
| Temperature | 0–25 °C | Lower temperatures reduce side reactions |
| Brominating Agent | Br2 or NBS | Br2 is more reactive; NBS offers selectivity |
| Reaction Time | 1–3 hours | Sufficient for full conversion |
| Yield | 70–90% | Dependent on reaction control and purification |
Purification Methods
- Recrystallization from ethanol or ethyl acetate
- Silica gel chromatography using hexane/ethyl acetate mixtures
- Washing with aqueous sodium bisulfite and sodium bicarbonate solutions to remove impurities
Spectroscopic Characterization
- NMR (1H and 13C): Confirm bromination at the 2,3-positions and integrity of the ester and nitro groups.
- Mass Spectrometry: Molecular ion peak consistent with C11H11Br2NO4 (molecular weight 381.02 g/mol).
- Infrared Spectroscopy: Characteristic ester carbonyl stretch (~1735 cm^-1), nitro group bands (~1520 and 1345 cm^-1), and C-Br stretches.
Summary Table of Preparation Methods
| Method | Starting Material | Brominating Agent | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| Direct bromination | Ethyl 3-(4-nitrophenyl)propanoate | Bromine (Br2) | Carbon tetrachloride | 0–25 °C | 70-90% | Most common, requires careful control |
| NBS bromination | Same as above | N-bromosuccinimide (NBS) | Chloroform or CCl4 | 0–25 °C | Moderate to high | Milder, selective |
| Stepwise esterification + bromination | 3-(4-nitrophenyl)propanoic acid | Br2 or NBS | Various | Controlled | Variable | Requires extra esterification step |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl ester group, to form carboxylic acids.
Common Reagents and Conditions
Bromination: Bromine (Br2) in carbon tetrachloride (CCl4) or chloroform (CHCl3).
Reduction: Hydrogen gas (H2) with a catalyst or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of ethyl 3-(4-nitrophenyl)propanoate derivatives.
Reduction: Formation of ethyl 2,3-diamino-3-(4-nitrophenyl)propanoate.
Oxidation: Formation of 2,3-dibromo-3-(4-nitrophenyl)propanoic acid.
Scientific Research Applications
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. The bromine atoms and nitro group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Bromine vs. Cyano Groups: Ethyl 2-bromo-2-cyano-3-(4-nitrophenyl)propanoate (C-12a) replaces one bromine with a cyano group, reducing steric bulk while maintaining electrophilicity. This substitution enables efficient asymmetric alkylation under PTC conditions .
- Nitro vs. Chloro Phenyl Groups: Replacing the nitro group with chlorine (as in Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate) alters electronic properties. The nitro group’s strong electron-withdrawing effect enhances reactivity in nucleophilic substitutions compared to the chloro analog .
Physical and Spectral Properties
- Density and Stability : The chloro analog exhibits a high density (1.725 g/cm³), likely due to halogenation, whereas the nitro derivative’s density remains unreported but is expected to be similar .
- Spectral Characterization: Ethyl 3-hydroxy-2-methylene-3-(4-nitrophenyl)propanoate (from MBH reaction) was confirmed via NMR and HRMS, highlighting the utility of spectral methods in differentiating substituent effects .
Biological Activity
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in various fields such as pharmacology and biochemistry.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHBrN\O
- CAS Number : 840-44-8
- Molecular Weight : 332.01 g/mol
The presence of bromine and nitro groups in its structure contributes to its reactivity and biological activity, allowing it to interact with various biological molecules.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The nitro group can undergo reduction to generate reactive intermediates that interact with cellular components, influencing several biochemical pathways .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activities. It has been evaluated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential enzymatic functions .
Anticancer Activity
Studies have shown that this compound possesses anticancer properties, particularly against certain types of cancer cells. The mechanism involves the induction of apoptosis (programmed cell death) in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antibacterial activity of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
- Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were reported at approximately 20 µM for HeLa cells and 25 µM for MCF-7 cells, indicating a promising therapeutic potential .
Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | References |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | ||
| Anticancer | HeLa Cells | IC50 = 20 µM | |
| MCF-7 Cells | IC50 = 25 µM |
Applications in Medicine
Due to its promising biological activities, this compound is being explored as a potential lead compound for drug development. Its derivatives are under investigation for their therapeutic applications in treating infections and cancer. Additionally, the compound's unique chemical properties make it suitable for further modifications to enhance its efficacy and selectivity against specific targets .
Q & A
Q. What are the optimal synthetic routes for Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via bromination of a precursor such as ethyl 3-(4-nitrophenyl)propanoate using brominating agents (e.g., Br₂ in CH₂Cl₂ or N-bromosuccinimide under radical conditions). Key parameters include temperature control (0–25°C) and stoichiometric ratios to avoid over-bromination. Reaction progress is monitored via TLC or GC-MS. Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) . For analogs like ethyl 3-bromo-2-cyano-3-(4-nitrophenyl)propanoate, yields up to 71% are achieved with careful control of equivalents and reaction time .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for ethyl ester protons (δ ~1.08 ppm, triplet for CH₃; δ ~3.40 ppm, quartet for CH₂), aromatic protons (δ ~7.79 ppm, multiplet for 4-nitrophenyl), and a singlet for the central CHBr₂ group (δ ~7.28 ppm, integration for 1H) .
- ¹³C NMR : Peaks at δ ~168 ppm (ester carbonyl), δ ~124–149 ppm (aromatic carbons), and δ ~56–62 ppm (C-Br and OCH₂CH₃) .
- IR : Strong absorption at ~1700 cm⁻¹ (ester C=O), ~2200 cm⁻¹ (if cyano groups are present in analogs), and ~3385 cm⁻¹ (hydroxy groups in related derivatives) .
Q. What safety protocols are critical when handling brominated nitroaromatic compounds?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact due to potential toxicity. Store at 2–8°C in amber glass vials to prevent light-induced degradation. For analogs like 3-(4-hydroxyphenyl)propanoic acid derivatives, strict adherence to SDS guidelines (e.g., emergency contact protocols, P264/P280 safety codes) is recommended .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the dibromo moiety in nucleophilic substitution reactions?
- Methodological Answer : The two bromine atoms create a sterically hindered environment, favoring SN1 mechanisms in polar protic solvents (e.g., ethanol/water). The electron-withdrawing nitro group on the phenyl ring enhances electrophilicity at the β-carbon, facilitating substitution. Kinetic studies using UV-Vis or HPLC can track intermediates. For example, in selenadiazole derivatives (e.g., ethyl 3-(4-chlorophenyl)-2-phenylpropanoate), crystallographic data (monoclinic, P21/c space group) reveal steric constraints affecting reaction pathways .
Q. How can computational methods (DFT, MD simulations) predict regioselectivity in reactions involving this compound?
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Contradictions often arise from impurities (e.g., residual solvents, diastereomers). Use orthogonal techniques:
Q. How does the nitro group impact the compound’s application in photoaffinity labeling or prodrug design?
- Methodological Answer : The nitro group enables UV-triggered crosslinking in photoaffinity labeling (λ = 365 nm). For prodrugs, enzymatic reduction of the nitro group to an amine (e.g., via nitroreductases) can activate latent functionalities. In vitro assays with liver microsomes or bacterial enzymes validate activation kinetics .
Methodological Notes
- Stereochemical Analysis : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers of analogs like (R)- or (S)-3-amino-3-(4-nitrophenyl)propanoate .
- Reaction Optimization : Design of Experiments (DoE) software (e.g., MODDE®) identifies critical factors (temperature, solvent polarity) for maximizing yield .
- Toxicity Screening : Use zebrafish embryo models or human hepatocyte assays to evaluate cytotoxicity of brominated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
